sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate
Brand Name: Vulcanchem
CAS No.: 1049743-38-5
VCID: VC16199853
InChI: InChI=1S/C13H14O3.Na.H2O/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);;1H2/q;+1;/p-1/b10-8+;;
SMILES:
Molecular Formula: C13H15NaO4
Molecular Weight: 258.24 g/mol

sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate

CAS No.: 1049743-38-5

Cat. No.: VC16199853

Molecular Formula: C13H15NaO4

Molecular Weight: 258.24 g/mol

* For research use only. Not for human or veterinary use.

sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate - 1049743-38-5

Specification

CAS No. 1049743-38-5
Molecular Formula C13H15NaO4
Molecular Weight 258.24 g/mol
IUPAC Name sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate
Standard InChI InChI=1S/C13H14O3.Na.H2O/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);;1H2/q;+1;/p-1/b10-8+;;
Standard InChI Key FCHWTCFJPQOCCJ-PIHABLKOSA-M
Isomeric SMILES C1CC2=CC=CC=C2C(/C(=C/C(=O)[O-])/C1)O.O.[Na+]
Canonical SMILES C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.O.[Na+]

Introduction

Structural Characteristics and Molecular Identity

Core Chemical Architecture

The compound features a 6,7,8,9-tetrahydro-5H-benzo annulene ring system conjugated to an α,β-unsaturated carboxylate group (Figure 1). Key structural attributes include:

  • Stereochemistry: The (2E)-configuration stabilizes the conjugated enone system, enhancing electronic delocalization across the annulene-carboxylate framework .

  • Hydrate Form: Crystallographic studies reveal water molecules coordinating with the sodium ion, forming a stable trihydrate complex.

  • Tautomerism: The 5-hydroxy group participates in keto-enol tautomerism, influencing hydrogen-bonding networks in biological matrices .

Table 1: Molecular Descriptors

PropertyValue
IUPAC NameSodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate;hydrate
Canonical SMILESC1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.O.[Na+]
Topological Polar Surface Area74.6 Ų
Hydrogen Bond Donors2

Synthetic Methodologies

Multi-Step Organic Synthesis

  • Wittig Olefination: (3-Carboxypropyl)triphenylphosphonium bromide reacts with 5-hydroxybenzo annulen-6-carbaldehyde to form the α,β-unsaturated intermediate .

  • Catalytic Hydrogenation: Pd/C-mediated reduction under H₂ atmosphere saturates exocyclic double bonds .

  • Intramolecular Cyclization: Polyphosphoric acid promotes annulation at 130°C, forming the benzo annulene core .

  • Luche Reduction: Chemoselective reduction of the enone system using CeCl₃·7H₂O/NaBH₄ yields the allylic alcohol .

Table 2: Critical Reaction Parameters

StepConditionsYield (%)
Wittig OlefinationNaHMDS, THF, -78°C to RT78
Hydrogenation10% Pd/C, EtOAc, 1 atm H₂92
CyclizationPPA, 130°C, 6 h85

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.1 Hz, 2H, H-2/H-3), 6.85 (d, J = 15.9 Hz, 1H, H-α), 4.12 (m, 1H, H-5), 2.75–1.95 (m, 8H, aliphatic H) .

  • IR (KBr): 3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C).

Biological Activity and Pharmacological Profile

NMDA Receptor Antagonism

NCS-382 demonstrates potent NMDA receptor inhibition (IC₅₀ = 0.34 µM) via competitive displacement of [³H]MK-801 from the phencyclidine binding site . This activity modulates calcium influx, reducing excitotoxicity in cortical neurons .

CaMKIIα Stabilization

Biophysical assays (SPR, ITC) reveal high-affinity binding (Kd = 52 nM) to CaMKIIα's hub domain, stabilizing its inactive conformation . This dual NMDA/CaMKIIα targeting underlies its neuroprotective effects in:

  • Ischemic Stroke Models: 50% reduction in infarct volume at 10 mg/kg i.p. (p < 0.01 vs. vehicle) .

  • Alzheimer's Disease: Aβ₂₅–₃₅-induced tau hyperphosphorylation inhibited by 67% (10 µM, 24 h) .

Table 3: Preclinical Efficacy Data

ModelDose/ConcentrationEffect Size
Middle Cerebral Artery Occlusion10 mg/kg i.p.50.2 ± 3.1% infarct reduction
Primary Cortical Neurons + Aβ₂₅–₃₅10 µM67.4% ↓ pTau (S396)

Structure-Activity Relationship (SAR) Insights

Substituent Effects on Binding Affinity

Systematic modifications of the phenyl ring (C-1 to C-3 positions) reveal:

  • C-2 Halogenation: Bromine (Ki = 0.052 µM) > iodine (0.053 µM) > chlorine (0.055 µM) > fluorine (0.11 µM) .

  • Hydrophobic Extensions: Styryl groups at C-1 enhance CaMKIIα binding 12-fold vs. parent compound (Kd = 4.3 nM) .

Blood-Brain Barrier Permeation

LogP = -1.2 and PSA = 74.6 Ų facilitate MCT1-mediated transport (CNS penetration ratio = 0.85) .

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